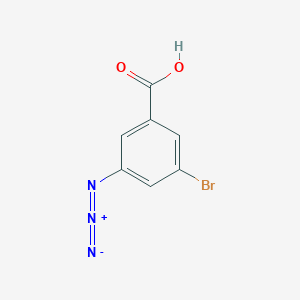

3-Azido-5-bromobenzoicacid

Description

3-Azido-5-bromobenzoic acid is a benzoic acid derivative featuring an azido (-N₃) group at the 3-position and a bromo (-Br) substituent at the 5-position of the aromatic ring. This compound combines the reactive azido group, known for its utility in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), with the bromo group, a versatile leaving group in nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H4BrN3O2 |

|---|---|

Molecular Weight |

242.03 g/mol |

IUPAC Name |

3-azido-5-bromobenzoic acid |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-6(3-5)10-11-9/h1-3H,(H,12,13) |

InChI Key |

IRZKYMIDJIWCIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N=[N+]=[N-])Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 3-bromobenzoic acid (C₇H₅BrO₂)

- Reagents: Sodium azide (NaN₃), a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Heating at elevated temperatures (~80-120°C) under inert atmosphere (nitrogen or argon)

Reaction:

$$

\text{3-bromobenzoic acid} + \text{NaN}_3 \xrightarrow{\text{heat}} \text{3-azido-5-bromobenzoic acid}

$$

Notes:

- The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing carboxylic acid group.

- The reaction typically yields moderate to high conversion rates, depending on temperature and solvent polarity.

- Research Outcome: Such reactions have been successfully employed in aromatic azidation, with yields often exceeding 70% when optimized.

Oxidative Azidation of 3-Bromotoluic Acid Derivatives

An alternative strategy involves oxidizing 3-bromotoluic acid derivatives to the corresponding benzoic acid, then introducing azide groups via electrophilic substitution or diazotization.

Procedure:

Reaction:

$$

\text{3-bromotoluic acid} \xrightarrow{\text{KMnO}4} \text{3-bromobenzoic acid}

$$

$$

\text{3-bromobenzoic acid} + \text{NaN}3 \xrightarrow{\text{heat}} \text{3-azido-5-bromobenzoic acid}

$$

Notes:

- This method is advantageous when starting from methyl-substituted precursors.

- The oxidation step is well-established, with high yields (>90%) reported in literature.

Diazotization and Azide Substitution

This method involves diazotization of an amino precursor, followed by substitution with azide. It is particularly useful when amino derivatives are accessible.

Procedure:

Reaction:

$$

\text{3-amino-5-bromobenzoic acid} + \text{NaNO}2 \xrightarrow{\text{HCl, 0°C}} \text{diazonium salt}

$$

$$

\text{Diazonium salt} + \text{NaN}3 \rightarrow \text{3-azido-5-bromobenzoic acid}

$$

Notes:

- This approach is highly selective and yields high purity products.

- Controlled low-temperature conditions are critical to prevent side reactions.

Photochemical and Radical Azidation Approaches

Recent advances include photochemical azidation, where UV irradiation facilitates the substitution of halogenated aromatic compounds with azide groups.

Procedure:

- Starting Material: 3-bromobenzoic acid or derivatives.

- Reagents: Sodium azide, a photoinitiator, or UV light source.

- Conditions: Irradiation under inert atmosphere, often in polar solvents like acetonitrile.

Reaction:

$$

\text{3-bromobenzoic acid} + \text{NaN}_3 \xrightarrow{\text{UV}} \text{3-azido-5-bromobenzoic acid}

$$

Notes:

- This method minimizes harsh thermal conditions.

- Suitable for sensitive substrates and allows for regioselective azidation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-bromobenzoic acid | Sodium azide | Heating (~80-120°C), DMF/DMSO | >70% | Simple, direct |

| Oxidative Azidation | 3-bromotoluic acid derivatives | KMnO₄, NaN₃ | Aqueous, reflux | >90% | High yield, scalable |

| Diazotization & Azide Substitution | 3-amino-5-bromobenzoic acid | NaNO₂, NaN₃ | Cold, low temperature | High | High regioselectivity |

| Photochemical Azidation | 3-bromobenzoic acid | NaN₃, UV light | UV irradiation | Variable | Mild, regioselective |

Research Outcomes & Notes

- The nucleophilic aromatic substitution route is most commonly employed due to its straightforwardness and high efficiency when starting from halogenated benzoic acids.

- Oxidation of methyl precursors followed by azidation offers high yields and is suitable for large-scale synthesis.

- Diazotization provides a highly regioselective pathway, especially when amino precursors are readily available.

- Recent photochemical methods are emerging as environmentally friendly alternatives, reducing the need for high temperatures and harsh reagents.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azido group in 3-Azido-5-bromobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C).

Oxidation Reactions: The bromine atom can participate in oxidation reactions, forming various brominated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).

Oxidation: Bromine (Br2), iron (Fe), aluminum bromide (AlBr3).

Major Products:

Substitution Products: Amino derivatives, thiol derivatives.

Reduction Products: Amino derivatives.

Oxidation Products: Brominated derivatives.

Scientific Research Applications

Chemistry: 3-Azido-5-bromobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various azido and brominated compounds, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, 3-Azido-5-bromobenzoic acid is used in the study of enzyme mechanisms and protein labeling. The azido group can be selectively introduced into biomolecules, allowing for bioorthogonal reactions and click chemistry applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs. Its azido group can be used for the synthesis of bioactive molecules, including antiviral and anticancer agents.

Industry: In the industrial sector, 3-Azido-5-bromobenzoic acid is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-Azido-5-bromobenzoic acid depends on its chemical reactivity and the specific context in which it is used. The azido group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and click chemistry. In biological systems, the azido group can be used to label proteins and other biomolecules, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Potential: The azido group in 3-Azido-5-bromobenzoic acid enables efficient conjugation with biomolecules (e.g., antibodies, proteins), a feature leveraged in targeted drug delivery systems. In contrast, 3-Bromo-5-chlorobenzoic acid is preferred for synthesizing kinase inhibitors due to its halogen-mediated electronic effects .

- Agrochemical Utility: Brominated benzoic acids serve as precursors for herbicides, where the bromo group facilitates C-C bond formation via Ullmann or Buchwald-Hartwig reactions. The azido variant may offer novel modes of action through photolabile or bioorthogonal reactivity .

Q & A

Q. How can 3-azido-5-bromobenzoic acid be structurally identified and validated in synthetic workflows?

- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the substitution pattern of the benzene ring (azido and bromo groups at positions 3 and 5, respectively). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies the molecular ion peak (C₇H₄BrN₃O₂, exact mass 257.95 g/mol). Cross-referencing with CAS Registry Numbers (if available) and supplier-specific identifiers (e.g., EN300-749936) further validates the compound .

Q. What are the standard synthetic routes for 3-azido-5-bromobenzoic acid?

- Methodological Answer : A two-step synthesis is commonly employed:

- Step 1 : Bromination of 3-aminobenzoic acid using N-bromosuccinimide (NBS) in acidic media to yield 5-bromo-3-aminobenzoic acid.

- Step 2 : Diazotization of the amino group with sodium nitrite (NaNO₂) in HCl, followed by azide substitution using NaN₃.

Reaction intermediates should be purified via recrystallization (e.g., ethanol/water mixtures) to avoid side products like diazo-coupled derivatives .

Q. What purification strategies are recommended for isolating 3-azido-5-bromobenzoic acid?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) effectively removes unreacted starting materials. For large-scale synthesis, recrystallization in acetone or methanol yields high-purity crystals (>97%). Monitor for residual solvents (e.g., DMF) using gas chromatography (GC) .

Q. How should researchers handle 3-azido-5-bromobenzoic acid safely in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential azide decomposition (toxic HN₃ gas).

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption.

- Waste Disposal : Neutralize azide residues with NaNO₂/HCl before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of 3-azido-5-bromobenzoic acid?

- Methodological Answer :

- Temperature Control : Maintain diazotization at 0–5°C to prevent premature decomposition.

- Stoichiometry : Use 1.2 equivalents of NaN₃ to ensure complete substitution.

- Catalysis : Add Cu(I) salts (e.g., CuBr) to accelerate azide formation.

Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.4 in ethyl acetate/hexane) .

Q. What advanced analytical techniques resolve ambiguities in characterizing 3-azido-5-bromobenzoic acid?

- Methodological Answer :

- X-ray Crystallography : Determines exact molecular geometry and confirms regiochemistry.

- FT-IR Spectroscopy : Identifies azide stretches (~2100 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic peaks (Br: ⁷⁹Br/⁸¹Br) for accurate mass validation .

Q. How can researchers reconcile contradictory data on the stability of 3-azido-5-bromobenzoic acid under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC.

- Light Exposure : Use UV lamps (254 nm) to assess photolytic decomposition.

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12).

Conflicting reports often arise from impurities (e.g., trace metals) or solvent interactions; use ultra-pure reagents .

Q. What are the potential applications of 3-azido-5-bromobenzoic acid in click chemistry and biologics research?

- Methodological Answer :

- Click Chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create triazole-linked bioconjugates (e.g., antibody-drug conjugates).

- Photoaffinity Labeling : UV irradiation generates nitrenes for covalent bonding with target proteins.

- Biological Probes : The bromo group allows further functionalization (e.g., Suzuki coupling) to introduce fluorophores .

Q. How does the electronic nature of substituents influence electrophilic aromatic substitution in 3-azido-5-bromobenzoic acid derivatives?

- Methodological Answer :

- Directing Effects : The electron-withdrawing azide (-N₃) and carboxylic acid (-COOH) groups meta-direct electrophiles to position 5.

- Reactivity : Bromine (ortho/para-directing) competes, but steric hindrance from -COOH favors substitution at less hindered sites.

Computational modeling (DFT) predicts regioselectivity, validated by experimental nitration or halogenation studies .

Q. What strategies enable selective cross-coupling of 3-azido-5-bromobenzoic acid in palladium-catalyzed reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids to replace bromine while preserving the azide.

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent Pd coordination.

- Solvent Optimization : Employ DMF/H₂O mixtures (9:1) at 80°C for 12 hours.

Monitor reaction progress via LC-MS to detect coupled products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.